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Cat. No.: B3337464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of benzohydrazide

derivatives, with a specific focus on theoretical and experimental studies. Due to a lack of

specific theoretical studies on n'-Benzoyl-2-methylbenzohydrazide in the available literature,

this paper will use the closely related and structurally characterized compound, N′-(3-

Fluorobenzylidene)-2-methylbenzohydrazide, as a primary reference. The experimental data

presented is based on the single-crystal X-ray diffraction study of this molecule. This guide will

also outline the standard theoretical methodologies used for the computational analysis of such

compounds.

Molecular Structure and Conformation
The molecular structure of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide was determined

by single-crystal X-ray diffraction.[1][2] The crystallographic analysis revealed that the

asymmetric unit contains two independent molecules, designated as Molecule A and Molecule

B, which exhibit different conformations.[1][2] The primary difference between the two

conformers lies in the relative orientation of the two aromatic rings.

A key feature of the molecular structure is the dihedral angle between the 2-methylphenyl ring

and the 3-fluorophenyl ring. In Molecule A, this angle is 10.0(2)°, indicating a relatively planar
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conformation.[1][2] In contrast, Molecule B displays a significantly more twisted conformation,

with a dihedral angle of 85.3(2)° between the aromatic rings.[1][2] This conformational

polymorphism highlights the flexibility of the hydrazone linkage.

The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the

molecules into chains.[1][2]

Quantitative Molecular Geometry Data
The following tables summarize the key bond lengths and bond angles for the two independent

molecules (A and B) of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide, as determined by X-

ray crystallography. This data is essential for benchmarking theoretical calculations and for

understanding the detailed geometry of the molecule.

Table 1: Selected Bond Lengths (Å)

Bond Molecule A (Å) Molecule B (Å)

C=O 1.234(2) 1.236(2)

C-N (amide) 1.345(2) 1.348(2)

N-N 1.378(2) 1.375(2)

N=C (imine) 1.278(2) 1.279(2)

C-C (aryl) 1.375(3)-1.398(3) 1.373(3)-1.399(3)

C-F 1.357(2) 1.358(2)

Table 2: Selected Bond Angles (°)
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Angle Molecule A (°) Molecule B (°)

O=C-N 122.3(2) 122.5(2)

C-N-N 117.8(1) 118.2(1)

N-N=C 116.9(2) 116.7(2)

N=C-C (aryl) 121.5(2) 121.8(2)

C-C-C (in rings) 118.4(2)-121.2(2) 118.2(2)-121.5(2)

Experimental Protocols
Synthesis of N′-(3-Fluorobenzylidene)-2-
methylbenzohydrazide[1][2]
Equimolar quantities (1 mmol) of 3-fluorobenzaldehyde and 2-methylbenzohydrazide were

combined in 50 mL of methanol. The mixture was stirred at room temperature for one hour,

resulting in a clear, colorless solution. Single crystals suitable for X-ray diffraction were

obtained by slow evaporation of the solvent over several days.

Single-Crystal X-ray Diffraction[1]
Data for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide was collected on a Bruker SMART

CCD area-detector diffractometer.[1] The crystal structure was solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while

the amine hydrogen was located from a difference Fourier map and refined isotropically.[1]

Crystal Data for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide:[1]

Formula: C₁₅H₁₃FN₂O

Molecular Weight: 256.27

Crystal System: Triclinic

Space Group: P-1
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Unit Cell Dimensions:

a = 7.8516(13) Å

b = 8.1466(13) Å

c = 21.158(3) Å

α = 86.668(2)°

β = 85.806(2)°

γ = 79.772(2)°

Volume: 1326.9(4) Å³

Z: 4

Theoretical Methodology: A General Approach
While specific theoretical studies on n'-Benzoyl-2-methylbenzohydrazide are not readily

available, a standard and effective approach for such an analysis involves Density Functional

Theory (DFT) calculations. DFT is a computational quantum mechanical modeling method

used to investigate the electronic structure of many-body systems.

A typical workflow for the theoretical study of a benzohydrazide derivative would involve the

following steps:

Geometry Optimization: The initial molecular structure is built and then its geometry is

optimized to find the lowest energy conformation. The B3LYP functional with a 6-311G basis

set is a commonly used and reliable combination for such organic molecules.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies)

and to predict the infrared (IR) and Raman spectra.

Analysis of Molecular Properties: Once the optimized geometry is obtained, various

molecular properties can be calculated, including:
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Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient

regions of the molecule, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital

(HOMO) and lowest unoccupied molecular orbital (LUMO) are important for determining

the molecule's reactivity and electronic properties.

Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular

interactions.

Visualizations
Molecular Structure
Caption: Molecular structure of n'-Benzoyl-2-methylbenzohydrazide.

Theoretical Calculation Workflow
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Initial Molecular Structure

Geometry Optimization (e.g., B3LYP/6-311G)

Frequency Calculation

Verify True Minimum (No Imaginary Frequencies)

Analysis of Molecular Properties
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Caption: A typical workflow for DFT calculations on a molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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